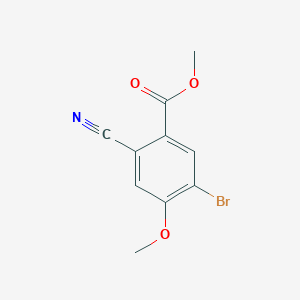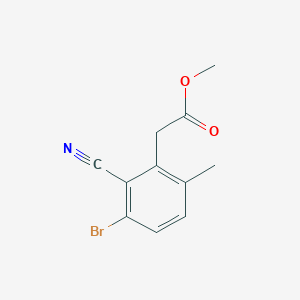
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Descripción general
Descripción
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride (6-Br-2-CN-3-NS) is an organosulfonyl chloride used in organic synthesis and in the preparation of various compounds. It is also used as a reagent in the preparation of pharmaceuticals, agrochemicals, and in the production of various organic intermediates. 6-Br-2-CN-3-NS is a versatile reagent, with a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, the preparation of polymers and the production of organic intermediates.
Aplicaciones Científicas De Investigación
6-Br-2-CN-3-NS has been used in a wide range of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, 6-Br-2-CN-3-NS has been used in the synthesis of a variety of organic intermediates, such as amines, esters, and amides.
Mecanismo De Acción
The mechanism of action of 6-Br-2-CN-3-NS is not well understood. However, it is believed that the reaction proceeds via a nucleophilic substitution reaction. In this reaction, the sulfur atom of the thionyl chloride is attacked by the 6-bromo-2-cyano-3-nitrobenzene, resulting in the formation of a sulfonyl chloride. This reaction is then followed by a nucleophilic attack of the sulfur atom by the 6-bromo-2-cyano-3-nitrobenzene, resulting in the formation of the 6-Br-2-CN-3-NS.
Biochemical and Physiological Effects
6-Br-2-CN-3-NS has not been studied extensively for its biochemical and physiological effects. However, it is believed to be non-toxic and non-irritating, and is not expected to produce any adverse effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-Br-2-CN-3-NS is its versatility, as it can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to obtain, making it an ideal reagent for laboratory experiments. However, it is important to note that 6-Br-2-CN-3-NS is a strong oxidizing agent, and should be handled with care.
Direcciones Futuras
In the future, 6-Br-2-CN-3-NS could be used in the synthesis of new and more effective pharmaceuticals, agrochemicals, and other organic intermediates. It could also be used in the synthesis of new and more efficient polymers and heterocyclic compounds. Additionally, further research could be conducted to better understand the mechanism of action of 6-Br-2-CN-3-NS and its biochemical and physiological effects.
Propiedades
IUPAC Name |
6-bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(11(12)13)4(3-10)7(5)16(9,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNWGGCQDBBKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)









